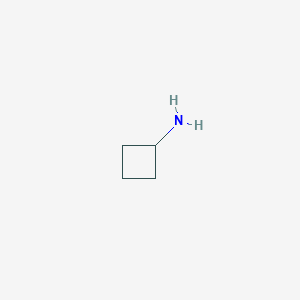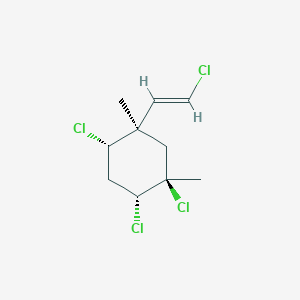
Chlorure de chroman-3-carbonyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chroman-3-carbonyl chloride is an organic compound belonging to the chroman family, which is characterized by a benzopyran ring system. This compound is notable for its reactivity and utility in organic synthesis, particularly in the formation of various derivatives that exhibit significant biological and pharmacological activities.
Applications De Recherche Scientifique
Chroman-3-carbonyl chloride is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and chroman derivatives.
Biology: In the development of bioactive compounds with potential therapeutic effects.
Medicine: For the synthesis of pharmacologically active molecules, including anti-inflammatory, antioxidant, and anticancer agents.
Industry: In the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
Target of Action
Chroman-3-carbonyl chloride, like other chromone derivatives, has been recognized as a privileged structure for new drug invention and development . The type, number, and position of substituents connected to the chromone core play a vital role in determining pharmacological activities . Chromone is considered as a single molecule which can combine with different types of receptors .
Mode of Action
Molecular docking studies showed that chromone molecule binds with peripheral anionic site (pas) by π-π interaction with phe-288 and phe-290, phe-331 and tyr-334 of tcache . The carbonyl group of chromone interacted with Tyr-121 through hydrogen bonding .
Biochemical Pathways
Chromone derivatives have been discussed with respect to their chemical structures and pharmacological activities . They have shown promising anticancer, anti-diabetic, antimicrobial, anti-inflammatory, antioxidant, and anti-Alzheimer activities .
Result of Action
Chromone derivatives have shown promising anticancer and antiviral potential . Anti-inflammatory, antiallergenic, and antiulcer are other properties displayed by chromone derived molecules .
Action Environment
Visible light, photoredox catalyst, base, anhydrous solvent, and inert atmosphere constitute the key parameters for the success of the developed transformation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Chroman-3-carbonyl chloride can be synthesized through the chlorination of chroman-3-carboxylic acid. The process typically involves the use of chlorinating agents such as thionyl chloride, oxalyl chloride, or phosphorus oxychloride. The reaction is usually carried out under reflux conditions in an inert solvent like dichloromethane or chloroform. The general reaction scheme is as follows: [ \text{Chroman-3-carboxylic acid} + \text{Chlorinating agent} \rightarrow \text{Chroman-3-carbonyl chloride} + \text{By-products} ]
Industrial Production Methods: In industrial settings, the production of chroman-3-carbonyl chloride follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions: Chroman-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous bases, chroman-3-carbonyl chloride hydrolyzes to form chroman-3-carboxylic acid.
Reduction: It can be reduced to chroman-3-methanol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) under mild to moderate conditions.
Hydrolysis: Aqueous sodium hydroxide or water at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.
Chroman-3-carboxylic acid: Formed from hydrolysis.
Chroman-3-methanol: Formed from reduction.
Comparaison Avec Des Composés Similaires
Chroman-3-carboxylic acid: The parent compound from which chroman-3-carbonyl chloride is derived.
Chroman-3-methanol: A reduction product of chroman-3-carbonyl chloride.
Chroman-2-one: Another chroman derivative with distinct chemical properties and applications.
Uniqueness: Chroman-3-carbonyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, distinguishing it from other chroman derivatives that may have more limited reactivity or applications.
Propriétés
IUPAC Name |
3,4-dihydro-2H-chromene-3-carbonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO2/c11-10(12)8-5-7-3-1-2-4-9(7)13-6-8/h1-4,8H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYMIZHFYTWMAQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC2=CC=CC=C21)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80383681 |
Source


|
| Record name | Chroman-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115822-58-7 |
Source


|
| Record name | Chroman-3-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80383681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dimethyl-1H-imidazo[4,5-b]pyridine](/img/structure/B51886.png)



![5-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxymethyl]-3,4-dihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)-2-methyloxane-3,4-diol](/img/structure/B51894.png)

![Carbamic acid,[(ethenyldimethylsilyl)methyl]-,methyl ester(9ci)](/img/structure/B51899.png)



